molecular formula C7H12N2O3 B13249242 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13249242
M. Wt: 172.18 g/mol
InChI Key: WOWXVZTVKPBCGA-UHFFFAOYSA-N
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Description

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a synthetic organic compound built on a 1,3-oxazolidine-2,4-dione core, a scaffold of significant interest in medicinal chemistry and drug discovery . This core structure is a key heterocyclic motif in the development of novel bioactive molecules. The compound features a strategic molecular design with an ethylaminoethyl side chain at the N-3 position. This side chain is a common pharmacophore intended to enhance solubility and potentially facilitate interaction with biological targets, a design principle supported by synthetic approaches for analogous aminoethyl-substituted heterocyclic diones . The 1,3-oxazolidine-2,4-dione scaffold is a close analog of the well-researched 1,3-thiazolidine-2,4-dione (TZD) ring system . TZDs and their derivatives are extensively documented for a wide spectrum of pharmacological activities, serving as a foundational structure in the search for new therapeutic agents . As such, this compound is a valuable chemical intermediate or building block for researchers working across various fields. Its potential applications include serving as a precursor in synthetic organic chemistry, a candidate for screening in drug discovery programs, and a tool compound in pharmacological research to explore new mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3

InChI Key

WOWXVZTVKPBCGA-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)COC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of ethylamine with ethylene oxide to form 2-(ethylamino)ethanol. This intermediate is then reacted with phosgene to yield the desired oxazolidine-2,4-dione compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives.

Scientific Research Applications

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to modulate inflammatory responses or inhibit the growth of cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Oxazolidine-2,4-dione Derivatives

Compound Name Substituents at Position 3 Substituents at Position 5 Key Applications/Properties References
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione 2-(Ethylamino)ethyl - Not explicitly stated -
Vinclozolin 3,5-Dichlorophenyl Methyl, ethenyl Fungicide (agricultural use)
Myclozolin 3,5-Dichlorophenyl Methoxymethyl, methyl Pesticide (structural analog of Vinclozolin)
Famoxadone Anilino (phenylamino) Methyl, 4-phenoxyphenyl Broad-spectrum fungicide
(5S)-3-anilino-5-methyl-5-(6-phenoxypyridin-3-yl)-1,3-oxazolidine-2,4-dione Anilino Methyl, 6-phenoxypyridin-3-yl Research compound (PDB ligand)

Key Observations :

  • Biological Activity: Aromatic substituents (e.g., dichlorophenyl in Vinclozolin, phenoxyphenyl in Famoxadone) correlate with pesticidal or fungicidal activity, likely due to improved lipid solubility and target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione ~216.23* ~0.5 1 (NH) 4 (2 carbonyl, 1 ether)
Vinclozolin 286.11 3.1 0 4
Famoxadone 374.39 4.8 1 (NH) 5

Notes:

  • LogP Trends: The ethylaminoethyl group likely reduces lipophilicity (lower LogP) compared to Vinclozolin and Famoxadone, which have aromatic/halogenated groups. This may influence bioavailability and environmental persistence.
  • Hydrogen Bonding : The NH group in the target compound and Famoxadone could facilitate interactions with biological targets, such as enzymes or receptors .

Environmental and Toxicological Profiles

  • Vinclozolin: Known to degrade into toxic metabolites (e.g., 3,5-dichloroaniline) with endocrine-disrupting effects .
  • Famoxadone : Exhibits low mammalian toxicity but high persistence in soil due to its aromatic substituents .
  • Target Compound : The aliphatic amine may reduce environmental persistence compared to halogenated analogs, but toxicity data are lacking.

Biological Activity

3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is a member of the oxazolidinedione class, which has garnered attention for its diverse biological activities. This compound features a unique oxazolidine ring structure that contributes to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antidiabetic effects. Here, we explore the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione is C₅H₉N₂O₃, with a molecular weight of approximately 179.13 g/mol. The presence of an ethylamino group enhances its reactivity and solubility, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinedione class exhibit notable antimicrobial properties. Specifically, 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione has shown effectiveness against various bacterial strains. A comparative analysis of similar compounds highlights its potential:

Compound NameAntimicrobial ActivityNotes
3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dioneEffective against Gram-positive and Gram-negative bacteriaPromising candidate for antibiotic development
1,3-Oxazolidine-2,4-dioneBroad-spectrum antimicrobial activityEstablished in previous studies
5-(4-Hydroxyphenyl)-1,3-oxazolidine-2,4-dioneEnhanced solubility and bioavailabilityShows improved pharmacokinetic properties

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. The structure-activity relationship (SAR) indicates that modifications to the oxazolidine ring can enhance these effects.

Antidiabetic Properties

Preliminary studies have suggested that 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione may lower blood sugar levels and improve lipid profiles in experimental models. This activity is attributed to its interaction with glucose transporters or enzymes involved in carbohydrate metabolism.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:

  • Anticancer Activity : In a study evaluating various oxazolidinediones against the MCF-7 cancer cell line, derivatives containing electron-withdrawing groups exhibited significant cytotoxic effects. This suggests that structural modifications can enhance anticancer potential.
  • Antioxidant Potential : The antioxidant activity of 3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione was assessed alongside other derivatives. The results indicated that certain substitutions could improve free radical scavenging capabilities.

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